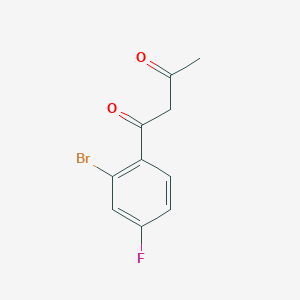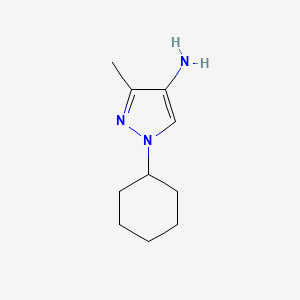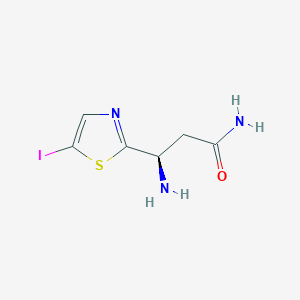![molecular formula C11H14N2S B13061916 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the indole ring at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this specific compound, the starting materials would include a suitable aldehyde or ketone with a methylsulfanyl group.
Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents followed by cyclization . This method is particularly useful for synthesizing indoles with minimal substitution on the 2- and 3-positions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, halogens, and sulfuric acid are typically used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while electrophilic substitution on the indole ring would introduce various functional groups at specific positions.
科学研究应用
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
The methylsulfanyl group can also influence the compound’s reactivity and binding affinity, enhancing its biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.
相似化合物的比较
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine can be compared with other similar compounds, such as:
5-(Methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine: This compound has a pyrrole ring instead of an indole ring, which affects its chemical properties and biological activities.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a dihydropyrimidine ring and exhibit different pharmacological activities, such as analgesic effects.
The uniqueness of this compound lies in its indole ring structure combined with the methylsulfanyl group, which imparts distinct chemical reactivity and biological properties.
属性
分子式 |
C11H14N2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC 名称 |
1-(2-methylsulfanylethyl)indol-5-amine |
InChI |
InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3 |
InChI 键 |
LBLAWFQXBCHHCV-UHFFFAOYSA-N |
规范 SMILES |
CSCCN1C=CC2=C1C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)

![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
